Cedrelone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O5/c1-22(2)17(27)7-9-23(3)16-6-10-24(4)15(14-8-11-30-13-14)12-18-26(24,31-18)25(16,5)21(29)19(28)20(22)23/h7-9,11,13,15-16,18,28H,6,10,12H2,1-5H3/t15-,16+,18+,23+,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMUOVSEPOBWMK-BWLMZZBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254-85-9 | |
| Record name | Cedrelone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Isolation and Elucidation Methodologies for Cedrelone
Extraction Techniques from Botanical Sources
Cedrelone can be extracted from different parts of plants, such as heartwood, wood, and leaves. surrey.ac.ukoup.comnih.govchemfaces.comresearchgate.net Various extraction techniques, both conventional and modern, have been employed for this purpose.
Supercritical Fluid Extraction (SFE) Methodologies for this compound Isolation
Supercritical fluid extraction (SFE) has emerged as an alternative to conventional solvent extraction for isolating organic compounds from natural matrices, including limonoids like this compound. oup.comresearchgate.netresearchgate.net SFE utilizes a supercritical fluid, such as carbon dioxide (SC-CO2), which possesses properties of both a liquid and a gas, allowing for efficient extraction. oup.comresearchgate.netresearchgate.net
Studies have investigated the dynamic SFE of this compound from the ground wood of Cedrela toona using pure and modified CO2. surrey.ac.ukoup.comresearchgate.net The extraction kinetics can be studied by collecting extracts at regular intervals. oup.comresearchgate.net A theoretical model has been applied to extrapolate data from shorter extractions to estimate the total amount of this compound in the plant material. oup.comresearchgate.net Results from SFE have shown comparable quantitative yields to exhaustive extractions using liquid hexane (B92381) and supercritical carbon dioxide modified with methanol. oup.comresearchgate.net
SFE offers advantages such as faster extraction times and increased efficiency compared to traditional methods. oup.com The addition of small amounts of polar liquids, such as methanol, can improve the extraction yield of target analytes like this compound. oup.comresearchgate.net SFE can also be coupled online with other analytical techniques. researchgate.net
Conventional Solvent Extraction Approaches and Optimization Strategies
Conventional solvent extraction remains a widely used method for isolating this compound from botanical sources. This typically involves using organic solvents to dissolve the compound from the plant matrix. For instance, this compound has been isolated from the heartwood of Toona ciliata using benzene (B151609) extract. researchgate.netresearchgate.net Another approach involves extracting volatile components from Toona sinensis leaves using an ultrasonic-assisted method with ethanol. encyclopedia.pub Soxhlet extraction with liquid solvents like hexane has also been used for exhaustive extraction of this compound from ground wood. oup.com
Optimization strategies for conventional solvent extraction often involve selecting appropriate solvents based on the polarity of the target compound and the plant matrix, as well as optimizing parameters such as extraction time, temperature, and solvent-to-sample ratio. While effective, conventional methods can be time-consuming and may result in residual solvents in the extract. oup.comresearchgate.net
Chromatographic Purification Strategies for this compound
Following extraction, chromatographic techniques are essential for purifying this compound from other co-extracted compounds. Column chromatography is a common method employed for this purpose. researchgate.netbioone.orgnih.govnih.govresearchgate.net Silica gel column chromatography has been used to purify this compound and its photoproducts. bioone.orgnih.gov Preparative high-performance liquid chromatography (HPLC) is another powerful technique utilized for the isolation and purification of limonoids, including those related to this compound. rsc.orgnih.govresearchgate.net Reversed-phase HPLC with a C18 column and methanol-water as the eluent has been reported for the analysis and purification of compounds like this compound. bioone.orgnih.govnih.gov
Chromatographic methods enable the separation of compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of this compound in a purer form for subsequent structural analysis.
Advanced Spectroscopic Characterization Techniques in this compound Structural Elucidation
Spectroscopic techniques are crucial for determining the chemical structure of isolated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of natural products like this compound. researchgate.netnih.govchemfaces.comresearchgate.netresearchgate.netbioone.orgbiocrick.com Both 1D and 2D NMR techniques, such as 1H NMR and 13C NMR, are extensively used to determine the arrangement of atoms within the molecule. researchgate.netnih.govchemfaces.comresearchgate.net By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can deduce the connectivity and spatial orientation of hydrogen and carbon atoms in the this compound structure. researchgate.net Comparison of NMR data with reported values for known compounds is often used to confirm the identity of isolated this compound. researchgate.net
Mass Spectrometry (MS) Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is vital for confirming its molecular formula and gaining insights into its structural subunits. chemfaces.comresearchgate.netbioone.orgresearchgate.netibict.briiarjournals.orgnih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the analysis and identification of compounds. researchgate.netiiarjournals.orgnih.gov Low-resolution mass spectrometry (LRMS) has also been applied in the study of this compound. bioone.org The mass-to-charge ratio (m/z) of the molecular ion and fragment ions provides valuable data for structural confirmation and analysis of derivatives or related compounds. uni.lu
Infrared (IR) spectroscopy is a fundamental technique utilized in the isolation and elucidation of natural products like this compound. It provides valuable information about the functional groups present within a molecule by measuring the absorption of infrared light at specific frequencies libretexts.orgutdallas.edu. Different bonds and functional groups within a molecule vibrate at characteristic frequencies, leading to unique absorption peaks in the IR spectrum utdallas.edu. Analyzing the position, intensity, and shape of these peaks allows chemists to identify the presence of various functional moieties utdallas.eduspecac.com.
For this compound, IR spectroscopy has been employed as a key tool in confirming its structure and the presence of specific functional groups, particularly carbonyl (C=O) and hydroxyl (O-H) groups rsc.orgresearchgate.net. Studies on this compound and its derivatives have characterized the absorption bands associated with conjugated enone systems in its ring structures rsc.org. For instance, in this compound methyl ether and this compound acetate (B1210297), a single, intense absorption band around 1700 cm⁻¹ in carbon tetrachloride is characteristic of the conjugated enone system, indicating the presence of two carbonyl groups rsc.org.
Further research involving modified this compound compounds has shown how changes in the molecular structure are reflected in the IR spectra. For example, the introduction of an epoxide group in 1,2-epoxy-cedrelone acetate results in the splitting of the carbonyl absorption into two distinct bands: a higher frequency band at 1722 cm⁻¹ attributed to the carbonyl adjacent to the epoxide in ring A, and a lower frequency band at 1708 cm⁻¹ for the ring B carbonyl rsc.org. Saturation of a double bond in ring A leads to a slight reduction in the absorption frequencies of both carbonyl groups compared to the epoxy compound rsc.org.
The presence of hydroxyl groups in related compounds can be inferred from the examination of O-H stretching frequencies in dilute solutions rsc.org. Intramolecular hydrogen bonds, such as those found in the diosphenol ring of this compound, can also be characterized by IR spectroscopy rsc.org.
Table 1: Characteristic IR Absorptions for Functional Groups in this compound and Related Compounds
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Notes | Source |
| Conjugated C=O (Enone) | ~1700 | Intense, symmetrical absorption (in CCl₄) | rsc.org |
| C=O (adjacent to epoxide) | 1722 (in CCl₄) | Higher frequency band | rsc.org |
| C=O (Ring B) | 1708 (in CCl₄) | Lower frequency band | rsc.org |
| O-H (Stretching) | Varies (often broad) | Used to infer presence of hydroxyl groups | rsc.org |
| Hydroxyl | 3444 | Example from a related limonoid | researchgate.net |
| Carbonyl | 1705 | Example from a related limonoid | researchgate.net |
Note: The specific absorption frequencies can vary slightly depending on the solvent and the physical state of the sample. nist.gov
Biosynthetic Pathways and Precursor Derivations of Cedrelone
General Principles of Triterpenoid (B12794562) and Limonoid Biosynthesis
Triterpenoids, the precursors to limonoids, are built from C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP), which are primarily supplied by the cytosolic MVA pathway in plants. nih.govfrontiersin.orgnih.gov Two molecules of farnesyl diphosphate (FPP), a C15 molecule formed by the coupling of IPP and its isomer dimethylallyl diphosphate (DMAPP) or with geranyl diphosphate (GPP), undergo a head-to-tail condensation catalyzed by squalene (B77637) synthase to form squalene (a C30 hydrocarbon). nih.govnih.govfrontiersin.org Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256). nih.govnih.govfrontiersin.org
The first committed and diversifying step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). nih.govfrontiersin.orgnih.govresearchgate.net This cyclization forms various cyclic triterpene scaffolds, representing a branching point with the sterol biosynthetic pathway where 2,3-oxidosqualene is cyclized to lanosterol (B1674476) (in animals and fungi) or cycloartenol (B190886) (in plants). nih.govwikipedia.orguoa.grresearchgate.net Plants possess a diverse array of OSCs, enabling the formation of over 100 different triterpene skeletons. nih.govfrontiersin.org
Limonoid biosynthesis deviates from the general steroid biosynthesis pathway at the formation of the triterpene skeleton through the cyclization of 2,3(S)-oxidosqualene catalyzed by a triterpene synthase. nih.gov Limonoids are specifically synthesized via the MVA and MEP pathways. frontiersin.org They are classified as tetranortriterpenoids because their core C30 triterpene scaffold undergoes the loss of four carbons during the formation of a characteristic furan (B31954) ring, resulting in a C26 limonoid structure. frontiersin.orgnih.govpnas.org
Proposed Biosynthetic Routes to Cedrelone and Related Limonoids
Limonoids in the genus Melia, which includes species related to those producing this compound (found in Cedrela species, both belonging to the Meliaceae family), are generally acknowledged to be derived from tetracyclic triterpenoid precursors, specifically of the tirucallane (B1253836) and euphane types. frontiersin.org
A proposed major biosynthesis pathway for limonoids in the genus Melia involves the oxidation of the Δ7-double bond in the tirucallane or euphane precursor to a 7-epoxy group. frontiersin.org This epoxide is subsequently opened, leading to a Wagner-Meerwein shift of the methyl group at C-14 to C-8. frontiersin.org This rearrangement results in the formation of a hydroxyl group at C-7 and the introduction of a double bond at C-14/15. frontiersin.org Following these initial modifications, four carbons are lost from the rear side chain, leading to the formation of a 17-β-furan ring. frontiersin.org The final step involves the formation of the 4,4,8-trimethyl-steroid skeleton, which is considered the basic limonoid scaffold. frontiersin.org
While a complete biosynthetic route specifically for this compound has not been fully elucidated, research on related limonoids in the Meliaceae family provides insights into the likely pathway. Studies have identified enzymes involved in the early steps of limonoid biosynthesis in Melia azedarach, including an oxidosqualene cyclase (MaOSC1) that produces the potential 30-carbon triterpene scaffold precursor tirucalla-7,24-dien-3β-ol from 2,3-oxidosqualene. pnas.org Further modifications of this protolimonoid precursor through oxidation and rearrangement reactions mediated by oxido-reductase and hydrolase enzyme systems lead to the formation of higher limonoids. nih.gov
Enzymatic Activities and Genetic Regulation in this compound Biosynthesis
The biosynthesis of triterpenoids and limonoids involves a suite of enzymes. Key enzymes include oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and other tailoring enzymes such as glycosyltransferases, methyltransferases, and acyltransferases. frontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org
OSCs are critical for converting 2,3-oxidosqualene into the diverse array of triterpene scaffolds. frontiersin.orgnih.govresearchgate.net In the context of limonoid biosynthesis, specific OSCs are responsible for generating the protolimonoid precursors like tirucalla-7,24-dien-3β-ol or euphol. frontiersin.orgpnas.org
Cytochrome P450 monooxygenases are involved in various oxidation steps that modify the basic triterpene skeleton. nih.govfrontiersin.orgresearchgate.netfrontiersin.org These modifications can include hydroxylation, epoxidation, and cleavage of carbon-carbon bonds, which are crucial for the structural complexity of limonoids. frontiersin.org For instance, a cytochrome P450 is involved in the epoxidation of the Δ7-double bond in the proposed pathway for Melia limonoids. frontiersin.org
Other enzymes, such as carboxylesterases, aldo-keto reductases (AKRs), and 2-oxoglutarate-dependent dioxygenases (2-OGDDs), have been shown to be involved in later stages of limonoid biosynthesis, particularly in the cleavage of the side chain and the formation of the furan ring. acs.org Acetyltransferases are also involved in introducing acetyl groups to protolimonoids, which can influence subsequent enzymatic steps. acs.org
Genetic regulation of limonoid biosynthesis is an active area of research. Transcriptomic studies in citrus have identified differentially expressed genes potentially involved in limonoid biosynthesis, including genes encoding OSCs, CYP450s, and transcriptional factors like MYB, which showed significant correlation with limonoid content. frontiersin.org Suppressing the expression of a citrus OSC gene (CiOSC) led to a significant reduction in limonoid content, indicating its pivotal role. frontiersin.org While specific genetic regulation mechanisms for this compound are not extensively detailed, the general principles observed in other limonoid-producing plants likely apply, involving the coordinated expression of genes encoding the necessary OSCs, P450s, and tailoring enzymes. The genetic machinery for saponin (B1150181) biosynthesis, a related class of triterpenoids, is still largely uncharacterized, highlighting the ongoing efforts to understand the genetic control of these complex pathways. researchgate.net
Synthetic and Semisynthetic Approaches to Cedrelone and Its Analogues
Semisynthetic Modification Strategies of Cedrelone
Semisynthesis involves the chemical modification of naturally isolated compounds to produce novel bioactive molecules. researchgate.netresearchgate.net This approach is particularly useful for complex natural products like this compound, which can be challenging to synthesize from simple precursors. researchgate.net Modifications are typically based on the functional groups present in the natural compound. researchgate.netresearchgate.net
Derivatization of this compound (e.g., Acetate (B1210297), Epoxide Forms)
Derivatization of this compound can lead to compounds with altered biological activity and pharmacokinetic properties. ontosight.ai Common modification strategies include transformations of double bonds, which are prevalent in natural products. researchgate.netresearchgate.net
One significant derivatization involves the formation of epoxide forms. This compound epoxide, for instance, is a modified structure with an epoxide moiety. ontosight.ainih.gov Another derivative is this compound epoxide acetate, which includes both an epoxide and an acetate group attached to the this compound backbone. ontosight.ai These modifications can impact various biological activities. ontosight.ai
Acetylation is another method used to modify natural products. ontosight.ai While specific details on the direct acetylation of this compound to a simple acetate were not extensively detailed in the search results, acetylation is a common chemical transformation used to alter the properties of compounds containing hydroxyl groups. The formation of this compound epoxide acetate indicates that acetylation can be performed on epoxidized this compound derivatives. ontosight.ai
Other reported semisynthetic modifications of this compound include reduction, Michael addition, dibromination, and bromohydroxylation, yielding a range of products. researchgate.net
Chemical Transformation Methodologies and Reaction Optimization
Semisynthetic modifications of this compound employ various chemical transformation methodologies. For instance, epoxidation can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA). This reaction involves the addition of an oxygen atom across a double bond to form a three-membered epoxide ring. The position of the double bond influences the resulting epoxide structure.
Reaction optimization is a crucial aspect of chemical synthesis and modification, aiming to improve efficiency, yield, selectivity, and purity of the desired products. sigmaaldrich.combeilstein-journals.org This involves systematically adjusting reaction parameters such as catalyst, solvent, temperature, time, and reagent concentrations. sigmaaldrich.com While general principles of reaction optimization apply to this compound modifications, specific optimized conditions for each reported transformation (e.g., reduction, epoxidation, Michael addition, halogenations) would typically be detailed in the primary research articles describing those reactions. researchgate.netresearchgate.net Techniques like high-throughput experimentation and machine learning are increasingly used to accelerate reaction optimization by exploring a wide range of conditions. beilstein-journals.orgucla.edu
Strategies Towards Total Synthesis of this compound-Related Complex Limonoid Scaffolds
The total synthesis of complex limonoid scaffolds, including those related to this compound, presents significant synthetic challenges due to their intricate structures, multiple stereocenters, and highly oxygenated nature. chemrxiv.orgresearchgate.netbeilstein-journals.org Limonoids are biosynthesized from a 30-carbon protolimonoid precursor through complex scaffold rearrangements and oxidation steps. researchgate.netmdpi.com
Strategies towards the total synthesis of limonoid scaffolds often involve the construction of their characteristic ring systems and the introduction of functional groups and stereochemistry. While the total synthesis of highly complex limonoids like azadirachtin (B1665905) remains exceptionally challenging, some simpler fragmented or rearranged limonoids have been synthesized. mdpi.comuea.ac.uk
This compound belongs to the class of ring-intact limonoids. researchgate.net Synthetic efforts towards this compound-related structures may involve building the core 4,4,8-trimethyl-17-furanyl steroidal skeleton. chemrxiv.orgrsc.org Approaches to constructing the complex ring systems found in limonoids, such as the bicyclo[4.3.0]nonane core or the trans-fused hydrindane C/D ring juncture, have been explored in the synthesis of related natural products. mdpi.com Strategies involving sigmatropic rearrangements, such as the Ireland-Claisen rearrangement, have been investigated for constructing key carbon-carbon bonds and accessing specific limonoid scaffolds like the B-seco limonoid core. beilstein-journals.org However, applying these strategies to more complex and sterically demanding systems, such as the full this compound scaffold, can be challenging. beilstein-journals.org
Structure-Activity Relationship (SAR) Studies Driven by Chemical Modification
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how changes in a molecule's chemical structure affect its biological activity. wikipedia.orggardp.orgnih.gov By systematically modifying a compound's structure and evaluating the biological effects of the derivatives, researchers can identify the key functional groups and structural features responsible for the observed activity. wikipedia.orggardp.org
Chemical modification of this compound and its analogues is a primary method for driving SAR studies. researchgate.netontosight.ai By preparing a series of derivatives with specific alterations, researchers can investigate the impact of these changes on various biological activities, such as antimicrobial, insecticidal, or anticancer properties. researchgate.netchemfaces.comontosight.airesearchgate.net
For example, studies on semisynthetic this compound derivatives have shown that modifications like bromohydroxylation and Michael addition can lead to compounds with good antifungal activity. researchgate.net Research into this compound epoxide acetate and related compounds suggests that the epoxidation and acetylation of limonoids can influence their biological activities, including cytotoxicity against cancer cell lines. ontosight.ai
SAR analysis helps in the rational design of new molecules with enhanced potency, selectivity, or other desired properties. wikipedia.orggardp.org By correlating structural variations with biological outcomes, researchers can gain insights into the mechanism of action and optimize the properties of lead compounds. gardp.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models to describe these relationships, allowing for the prediction of activity for uncharacterized compounds. wikipedia.orgslideshare.net
Preclinical Investigation of Cedrelone S Biological Activities
Antineoplastic and Anticancer Potency of Cedrelone in vitro
In vitro studies have investigated this compound's direct effects on malignant cells, revealing its ability to inhibit proliferation, induce cell death, modulate the cell cycle, and impede cellular migration and invasion nih.govbiocrick.comnih.govresearchgate.netwindows.netmdpi.com.
This compound has been shown to considerably inhibit the proliferation of various cancer cell lines jbuon.comnih.gov. Studies using the CCK-8 cell counting assay have demonstrated that this compound can inhibit the proliferation rate of malignant glioma cells jbuon.comnih.gov. In Hep3B and HepG2 hepatocellular carcinoma cells, this compound significantly inhibited growth and reduced viability in a dose-dependent manner spandidos-publications.comnih.govresearchgate.net. The optimum inhibitory concentration for these cell lines was found to be 20 µM in vitro spandidos-publications.comnih.govresearchgate.net. This compound also exhibits significant cytotoxicity against other cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 chemfaces.combiocrick.comtargetmol.com. Specifically, this compound has been shown to inhibit the proliferation of MDA-MB-231 breast tumor cells nih.govbiocrick.comaacrjournals.org.
Here is a summary of this compound's effect on cell viability in Hep3B and HepG2 cells:
| Cell Line | Assay | Effect on Viability | Dose-Dependency | Optimum Inhibitory Concentration (in vitro) |
| Hep3B | CCK8 | Inhibited | Dose-dependent | 20 µM |
| HepG2 | CCK8 | Inhibited | Dose-dependent | 20 µM |
A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells biocrick.comjbuon.comnih.govnih.govtargetmol.com. Studies have shown that this compound can increase the apoptosis ratio in Hep3B and HepG2 cells spandidos-publications.comnih.govresearchgate.net. This induction of apoptosis was linked to increased levels of pro-apoptosis molecules, such as cleaved poly-ADP ribose polymerase (c-PARP) and cleaved caspase-3 spandidos-publications.comnih.govresearchgate.net. In temozolomide-resistant human glioma cells (U87), the anticancer activity of this compound was found to be due to the induction of apoptosis, which was associated with alterations in the expression of apoptosis-related proteins jbuon.comnih.gov. This compound treatment in U87 cells also caused an increase in reactive oxygen species (ROS) levels and a decline in mitochondrial membrane potential (MMP), further confirming the activation of mitochondrial-mediated apoptosis jbuon.comresearchgate.netnih.gov. Morphological changes characteristic of apoptosis, such as cell shrinkage, have also been observed in glioma cells treated with this compound jbuon.com. AO/EB staining validated the induction of apoptosis in U87 cells, showing apparent changes in nuclear morphology jbuon.com. Increased expression of Bax, Caspase 3, and Caspase 9, and decreased expression of Bcl-2 in U87 cells further confirmed the activation of programmed cell death jbuon.com. This compound is considered a very potent inducer of apoptosis chemfaces.combiocrick.comtargetmol.com. It has also been demonstrated to induce apoptosis in MDA-MB-231 breast tumor cells nih.govbiocrick.comaacrjournals.org.
This compound has been shown to modulate the cell cycle progression in cancer cells, leading to cell cycle arrest chemfaces.combiocrick.comnih.govtargetmol.com. In U87 glioma cells, this compound was found to trigger G2/M cell cycle arrest jbuon.comnih.gov. Flow cytometry analysis revealed a noteworthy increase in the percentage of U87 cells in the G2 phase of the cell cycle upon this compound treatment jbuon.com. The percentage of U87 cells in the G2 phase increased from 19.7% to 40.7% after treatment jbuon.com. This indicates that this compound induces G2/M cell cycle arrest in glioma cells jbuon.com. Studies have also shown that this compound can cause cell cycle arrest in other cancer cell lines chemfaces.combiocrick.comtargetmol.com.
This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells, processes crucial for metastasis nih.govnih.govaacrjournals.org. Transwell experiments showed that this compound inhibited the invasion and migration of Hep3B and HepG2 hepatocellular carcinoma cells spandidos-publications.comnih.govresearchgate.net. The effects on cell migration and invasion in MDA-MB-231 breast tumor cells may be partly explained by this compound's ability to inhibit matrix metalloproteinase (MMP) activity nih.govbiocrick.comaacrjournals.org. This compound inhibited essential steps of the metastasis process in MDA-MB-231 cells in vitro nih.gov.
Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)
Antineoplastic and Anticancer Potency of this compound in vivo Animal Models
The in vivo efficacy of this compound has been investigated in animal models, particularly in the context of hepatocellular carcinoma spandidos-publications.comwindows.netnih.gov.
Studies have investigated the antitumor ability of this compound for HCC in vivo using animal models spandidos-publications.comwindows.netnih.gov. In one study, diethyl-nitrosamine was used to induce carcinogenesis in wild-type mice and PBLD overexpression transgenic mice spandidos-publications.comnih.gov. After the induction period, mice were treated with this compound spandidos-publications.comnih.gov. In wild-type mice where diethyl-nitrosamine induced carcinogenesis, this compound treatment reduced both the tumor volume and number spandidos-publications.comnih.gov. Furthermore, the study revealed that this compound possessed treated-HCC capabilities via targeted PBLD overexpression spandidos-publications.comnih.gov. In the PBLD overexpression transgenic mice, while the carcinogenesis induction ability of diethyl-nitrosamine was significantly inhibited, this compound still retained an inhibitory effect on tumor cells spandidos-publications.comnih.gov. Analysis of tumor tissue in these mice showed that after this compound treatment, there was increased expression of E-cadherin and β-catenin, and inhibited N-cadherin expression compared to wild-type mice spandidos-publications.com. Apoptosis in situ was also detected using the TUNEL reagent kit in these models nih.gov.
Here is a summary of this compound's effect in the in vivo HCC model:
| Model | Carcinogenesis Induction Method | This compound Treatment | Observed Effects |
| Wild-type mice | Diethyl-nitrosamine | Administered | Reduced tumor volume and number |
| PBLD overexpression transgenic mice | Diethyl-nitrosamine | Administered | Retained inhibitory effect on tumor cells |
Glioma Models
Preclinical studies have investigated the effects of this compound in glioma models. This compound has demonstrated antitumor activity in temozolomide-resistant human glioma cells. This activity is reported to be accompanied by several cellular events, including mitochondrial-mediated apoptosis, inhibition of angiogenesis, disruption of the cell cycle, and modulation of the ERK/MAPK signaling pathway. nih.govresearchgate.nettandfonline.com The modulation of the ERK/MAPK pathway is suggested as a partial basis for this compound's antitumor effects in these resistant glioma cells. tandfonline.com
Investigation in Other Preclinical Cancer Models
Beyond glioma, this compound's potential has been explored in other preclinical cancer models. Studies have evaluated its capacity to inhibit the growth of various human tumor cell lines. chemfaces.comresearchgate.net For instance, this compound has shown significant cytotoxicity against cell lines such as K-562, SMMC-7721, A-549, MCF-7, and SW480. chemfaces.com
Research has also indicated that this compound can induce apoptosis and cause cell cycle arrest in certain cancer cell lines. chemfaces.comresearchgate.net Specifically, in studies involving breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5) cell lines, this compound was found to cause cell cycle arrest and was identified as a potent inducer of apoptosis. researchgate.net
Furthermore, investigations into hepatocellular carcinoma (HCC) models suggest that this compound can inhibit HCC progression. This effect is potentially mediated through the upregulation of Phenazine (B1670421) biosynthesis-like domain-containing protein (PBLD) and subsequent regulation of the Ras and Rap1 signaling pathways. spandidos-publications.com In both in vitro and in vivo HCC experiments, this compound treatment was shown to inhibit cell growth and the epithelial-mesenchymal transition (EMT) phenotype, while promoting apoptosis. spandidos-publications.com
Anti-inflammatory Efficacy of this compound
This compound has also been investigated for its potential anti-inflammatory properties. ontosight.ai
In vitro Anti-inflammatory Assessments
In vitro assessments have explored this compound's anti-inflammatory effects. Some studies have evaluated the anti-inflammatory potential of compounds, including limonoids, by measuring their ability to inhibit nitric oxide (NO) production in cells. researchgate.netacs.org While one study indicated moderate inhibition of NO production by a mixture containing this compound, other compounds showed more pronounced in vitro anti-inflammatory activities based on IC50 values. researchgate.netacs.org
Investigations in Preclinical Animal Models of Inflammation
Preclinical animal models have been utilized to investigate the anti-inflammatory effects of plant extracts containing this compound. Studies on extracts from Toona ciliata, a source of this compound, have reported anti-inflammatory activity. saspublishers.com For example, in a mouse model of LPS-induced endotoxemia, a related compound reduced mRNA levels of pro-inflammatory mediators like iNOS, COX-2, and TNF-α, and improved survival rates. acs.org Another study using rat models of carrageenan-induced paw edema and croton-oil-induced ear edema also showed significant anti-inflammatory effects of a related compound. acs.org While these studies highlight the anti-inflammatory potential of compounds found in this compound-rich plants, direct in vivo studies specifically on isolated this compound in standard inflammation models were not prominently detailed in the search results. However, some studies investigating anti-parasitic effects in animal models noted a reduction in inflammatory markers with treatments involving extracts containing this compound. researchgate.net
Antimicrobial Spectrum of this compound
This compound and its derivatives have demonstrated antimicrobial activities. ijddr.inresearchgate.netchemfaces.com
Antibacterial Efficacy Studies against Gram-Positive and Gram-Negative Bacteria
Studies have investigated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria using methods such as the disc diffusion method. ijddr.inresearchgate.netchemfaces.com this compound and its derivatives have shown inhibitory responses against several bacterial species. ijddr.inresearchgate.netchemfaces.com
Specific Gram-positive bacteria against which this compound and its derivatives have exerted pronounced inhibitory responses include Staphylococcus aureus, Staphylococcus epidermitis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. ijddr.inresearchgate.netchemfaces.com
Against Gram-negative bacteria, studies indicate activity against Pseudomonas aeruginosa. ijddr.inresearchgate.netchemfaces.com However, this compound and its derivatives reportedly did not show pronounced inhibitory response against Escherichia coli in some studies. ijddr.inresearchgate.netchemfaces.com
The difference in activity between Gram-positive and Gram-negative bacteria might be hypothesized to relate to the structural differences in their cell walls, with the single-layered cell wall of Gram-positive bacteria potentially being more susceptible to penetration by the active compounds compared to the multi-layered structure of Gram-negative bacteria.
Here is a table summarizing some of the antibacterial efficacy findings:
| Microorganism | Type | This compound Activity |
| Staphylococcus aureus | Gram-Positive | Inhibitory |
| Staphylococcus epidermitis | Gram-Positive | Inhibitory |
| Bacillus subtilis | Gram-Positive | Inhibitory |
| Bacillus cereus | Gram-Positive | Inhibitory |
| Micrococcus luteus | Gram-Positive | Inhibitory |
| Escherichia coli | Gram-Negative | Limited/No Inhibition |
| Pseudomonas aeruginosa | Gram-Negative | Inhibitory |
Note: This table is based on the general findings from the provided search snippets and indicates observed inhibitory responses.
Antifungal Activity Evaluations
Studies have investigated the antifungal properties of this compound and its derivatives. Research indicates that this compound and compounds derived from it exhibit antimicrobial activities. Specifically, bromohydroxy this compound and a Michael adduct of this compound have demonstrated good antifungal activity. chemfaces.combiocrick.comijddr.inresearchgate.net
This compound itself has been tested for its effectiveness against fungal pathogens. In one study, this compound, alongside other natural tetranortriterpenoids and some this compound derivatives, was evaluated for antifungal activity against Puccinia arachidis, a pathogen responsible for groundnut rust. This compound was found to be the most effective among the tested compounds in reducing the emergence of rust pustules. nih.gov Modifications or replacements of functional groups in the A or B rings of this compound were observed to reduce its effectiveness, suggesting the importance of specific structural features for its antifungal action. nih.gov
Further investigations into the antimicrobial spectrum of this compound and its derivatives included testing against fungal organisms such as Candida albicans and Aspergillus niger. ijddr.inresearchgate.net These studies reported pronounced inhibitory responses from this compound and its derivatives against the tested microorganisms, with the exception of Escherichia coli. ijddr.inresearchgate.net
Antiviral Mechanisms and Effects of this compound
Preclinical research has explored the antiviral effects of this compound. Studies suggest that this compound possesses antiviral properties and can inhibit viral replication. researchgate.netnih.gov The antiviral activity of this compound may be associated with the upregulation of the phenazine biosynthesis-like domain-containing protein (PBLD) and its role in facilitating innate immune responses. researchgate.netnih.gov
This compound has been identified as a chemical activator of PBLD. nih.gov Investigations into its effects on Sendai virus (SeV) replication have shown that this compound can reduce the replication of this virus. nih.gov This effect appears to be linked to this compound's ability to increase the expression of interferons (IFNs), such as Ifnβ, and interferon-stimulated genes (ISGs), including Isg15, Ifitm3, and Mx1, in response to SeV infection. nih.gov This suggests that this compound targets PBLD, thereby contributing to an antiviral immune response mediated by type I interferon. nih.gov The antiviral properties of this compound against SeV have also been noted in the context of its involvement in various biological processes, including antitumor effects. researchgate.net
Insecticidal and Antifeedant Bioactivities of this compound
This compound has demonstrated notable insecticidal and has been evaluated for antifeedant bioactivities. It exhibits insecticidal activity, including the inhibition of larval growth in Peridroma saucia (variegated cutworm) and the disruption of molting in the milkweed bug (Oncopeltus fasciatus). chemfaces.combiocrick.comacs.orgtargetmol.com Comparative studies with other limonoids have indicated that this compound is among the compounds that inhibit larval growth of P. saucia and is the only one tested that inhibited the molting of O. fasciatus. acs.org
While some sources generally mention antifeedant activity for this compound, more specific studies provide nuanced findings. One study indicated that this compound showed no direct antifeedant effect but influenced the development and reproduction of P. saucia. mdpi.com The growth inhibition of P. saucia by this compound after 9 days of feeding was quantified, with an EC50 value of 53.1 μg/mL. mdpi.com Another study comparing various limonoids found that intact limonoids, including this compound and its derivatives, were less effective as antifeedants against Spodoptera litura compared to C-seco limonoids. nih.gov However, photooxidation products derived from this compound have been reported to exhibit antifeedant activity. nih.gov this compound has also been evaluated as a larval growth inhibitor for Mamestra configurata. researchgate.net
Growth Inhibition Data for this compound on Peridroma saucia mdpi.com
| Insect Species | Activity Type | EC50 (μg/mL) | Feeding Duration |
| Peridroma saucia | Larval Growth Inhibition | 53.1 | 9 days |
Summary of Insect Bioactivities
| Insect Species | Observed Activity | Reference |
| Peridroma saucia | Larval Growth Inhibition | chemfaces.combiocrick.comacs.orgtargetmol.commdpi.com |
| Oncopeltus fasciatus | Molting Inhibition | chemfaces.combiocrick.comacs.orgtargetmol.com |
| Mamestra configurata | Larval Growth Inhibition (evaluated) | researchgate.net |
Molecular Mechanisms and Cellular Pathways Modulated by Cedrelone
Interaction with Key Intracellular Signaling Cascades
Intracellular signaling pathways are crucial for transmitting information within cells, regulating diverse functions such as growth, proliferation, differentiation, and apoptosis. Cedrelone has been shown to impact several of these pathways.
Regulation of ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, plays a central role in cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is frequently observed in various cancers. plos.org Studies have investigated the effects of this compound on this pathway. While some research suggests that this compound can activate ERK1/2 kinase, based on computational docking analysis predicting binding to a small pocket on the protein, other studies indicate that this compound suppresses MAPK/ERK phosphorylation. researchgate.netnih.gov For instance, in temozolomide-resistant human glioma cells, this compound treatment led to a dose-dependent reduction in the phosphorylation of p-ERK1/2 and p-p38, suggesting inhibition of the ERK/MAPK pathway. jbuon.comnih.gov This inhibition of the ERK/MAPK signaling pathway is considered to contribute to the anticancer activity of this compound in these cells. jbuon.com
Modulation of Ras and Rap1 Signaling Pathways
The Ras and Rap1 signaling pathways are small GTPase-mediated cascades involved in regulating cell growth, differentiation, adhesion, and proliferation. nih.govresearchgate.net Research indicates that this compound can regulate the Ras and Ras-proximate-1 (Rap1) signaling pathways, particularly through the activation of Phenazine (B1670421) biosynthesis-like domain-containing protein (PBLD). researchgate.netnih.govnih.govresearchgate.net In hepatocellular carcinoma (HCC) cells, this compound treatment was found to regulate genes in the Ras and Rap1 signaling pathways. nih.gov Specifically, microarray analysis showed that this compound treatment downregulated 16 genes and upregulated 6 genes in the Ras signaling pathway, and downregulated 14 genes in the Rap1 signaling pathway in HepG2 cells. nih.gov The study further demonstrated that the effects of this compound on these pathways were significantly inhibited when PBLD expression was knocked down, suggesting that this compound's modulation of Ras and Rap1 is mediated via PBLD activation. nih.gov
Activation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, and also plays a role in cell survival and proliferation. researchgate.net Recent studies have demonstrated that this compound can activate the NF-κB signaling pathway. nih.gov This activation appears to be mediated through PBLD, as PBLD has been shown to upregulate the type I interferon (IFN-I) response by activating the NF-κB pathway. nih.govd-nb.info Mechanistically, PBLD activates NF-κB signaling by blocking the degradation of phosphorylated inhibitory kappa B kinase beta (IKKβ). nih.gov Furthermore, this compound has been shown to inhibit viral replication by increasing PBLD protein expression and subsequently activating the NF-κB-mediated IFN-I response. nih.gov
Targeting of Specific Protein Mediators
Beyond broad signaling cascades, this compound has been shown to interact with specific protein targets, contributing to its observed biological effects.
Role of Phenazine Biosynthesis-like Domain-containing Protein (PBLD)
Phenazine biosynthesis-like domain-containing protein (PBLD), also known as MAWBP, has been identified as a tumor suppressor and its expression is often downregulated in hepatocellular carcinoma (HCC). nih.govnih.govmedchemexpress.comresearchgate.netchemondis.com this compound has been identified as a chemical activator of PBLD. researchgate.netd-nb.infomedchemexpress.comresearchgate.net Studies in HCC cells have shown that this compound possesses therapeutic capabilities via targeted PBLD overexpression. nih.govnih.gov Activation of PBLD by this compound leads to the regulation of the Ras and Rap1 signaling pathways, triggering apoptosis and reducing cell proliferation and epithelial-mesenchymal transition in cancer cells. researchgate.netnih.gov PBLD is also implicated in impeding disease progression through other pathways, including NF-κB. researchgate.netd-nb.info Recent research highlights a new function of PBLD in viral infection, where it promotes antiviral immune response by activating NF-κB. nih.govd-nb.info this compound's ability to increase PBLD protein expression contributes to the activation of the NF-κB-mediated IFN-I response, thereby inhibiting viral replication. nih.gov
Interaction with Ceramide Transfer Protein (CERT)
The Ceramide Transfer Protein (CERT) is a key protein involved in sphingolipid metabolism, specifically mediating the non-vesicular transport of ceramide from the endoplasmic reticulum to the Golgi apparatus. researchgate.netresearchgate.netnih.govscientificarchives.com This transport is crucial for the synthesis of sphingomyelin. nih.govscientificarchives.com Molecular modeling studies have suggested that this compound can bind to the multi-domain CERT protein. researchgate.netresearchgate.net Specifically, it is predicted that this compound binds to the linked PH and START domains of CERT, thereby inhibiting the protein's transport activity. researchgate.netresearchgate.net Inhibition of CERT is considered a potential mechanism to re-sensitize cancer cells to chemotherapy. researchgate.netresearchgate.net The PH domain of CERT is known to bind to phosphatidyl-inositol-4-phosphate (PtdIns4P) in the Golgi membrane, while the START domain is responsible for ceramide binding and transport. nih.govscientificarchives.com The interaction between the PH and START domains plays a role in regulating CERT activity and localization. nih.gov
Inhibition of Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are a family of enzymes that play a significant role in the degradation of the extracellular matrix (ECM). This degradation is crucial for various physiological processes, but also contributes to pathological conditions like cancer progression, invasion, and metastasis. nih.govdovepress.comehu.eus this compound has been shown to inhibit the activity of MMPs. Specifically, studies using MDA-MB-231 breast tumor cells demonstrated that this compound inhibits the migration and invasion of these cells, and this effect may be partly attributed to its ability to inhibit MMP activity. chemfaces.comnih.govaacrjournals.orgtargetmol.com MMP-9, a specific type of gelatinase, is known to be increased in inflammatory processes and cancer and is associated with disease progression due to its role in ECM degradation, facilitating the invasion and metastasis of cancer cells. plos.org
Induction of Cellular Stress Responses and Metabolic Alterations
This compound has been observed to induce cellular stress responses, including the generation of reactive oxygen species, and to modulate mitochondrial function.
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive chemicals that play dual roles in biological systems, acting as signaling molecules at low to intermediate concentrations and causing oxidative damage at high concentrations. smw.chwikipedia.orgthno.org Mitochondria are a major source of endogenous ROS production as a byproduct of the electron transport chain. smw.chthno.org Studies have shown that this compound treatment leads to an increase in the levels of reactive oxygen species in cells. For instance, in temozolomide-resistant human glioma cells (U87 cells), this compound treatment caused a considerable increase in ROS levels in a dose-dependent manner. jbuon.comnih.govresearchgate.netresearchgate.net This increase in ROS has been linked to the induction of apoptosis in these cells. jbuon.comresearchgate.net
Mitochondrial Membrane Potential (MMP) Modulation
Mitochondrial membrane potential (MMP), or Δψm, is an indicator of mitochondrial functional status and is crucial for ATP production through oxidative phosphorylation. nih.govelifesciences.org Alterations in MMP are often associated with cellular dysfunction and the induction of apoptosis. mdpi.comfrontiersin.org Research indicates that this compound can modulate mitochondrial membrane potential. In U87 glioma cells, this compound treatment resulted in a decline in mitochondrial membrane potential levels, which occurred in a dose-dependent manner and was accompanied by an increase in ROS levels. jbuon.comnih.govresearchgate.netresearchgate.net A reduction in MMP is linked to the release of cytochrome c from mitochondria, a key event in the intrinsic pathway of apoptosis. mdpi.com
Cellular Adhesion, Migration, and Invasion Pathway Modulation
Cellular adhesion, migration, and invasion are fundamental processes involved in tissue development, wound healing, and immune responses, but also in the spread of cancer cells. numberanalytics.comnih.gov These processes are tightly regulated by a complex interplay of molecules, including adhesion molecules and enzymes that remodel the ECM. numberanalytics.comnih.gov this compound has been shown to modulate these cellular behaviors. Studies on MDA-MB-231 breast tumor cells demonstrated that this compound inhibits their adhesion, migration, and invasion. chemfaces.comnih.govaacrjournals.orgtargetmol.comresearchgate.net Similarly, in hepatocellular carcinoma (HCC) cells (Hep3B and HepG2 lines), this compound treatment inhibited invasion and migration in a dose-dependent manner. researchgate.netnih.gov This modulation of migration and invasion by this compound may be partly explained by its effect on MMP activity, as MMPs facilitate the degradation of the ECM, which is necessary for cell movement through tissues. chemfaces.comnih.govaacrjournals.orgtargetmol.com Furthermore, in HCC cells, this compound was found to affect epithelial-mesenchymal transition (EMT) markers, increasing the expression of E-cadherin and β-catenin and inhibiting N-cadherin expression, which are changes associated with reduced cell migration and invasion. researchgate.netnih.gov The effects of this compound on cell migration and invasion in HCC cells were also linked to its ability to upregulate PBLD (phenazine biosynthesis-like domain-containing protein) and regulate the Ras and Rap1 signaling pathways. researchgate.netspandidos-publications.comspandidos-publications.com
Future Perspectives in Cedrelone Research
Elucidation of Novel Biological Activities and Unexplored Therapeutic Applications
Future studies are expected to focus on uncovering novel biological activities and unexplored therapeutic applications of Cedrelone and related limonoids. Building on existing knowledge that limonoids, including those from Cedrela species, exhibit insecticidal, anti-inflammatory, and anticancer properties, further research can delve into specific targets and pathways nih.govnih.govuni.lu. The insecticidal activity, particularly antifeedant and larval growth inhibition, observed in Cedrela species, warrants further investigation for potential applications in agriculture nih.govuni-goettingen.deresearchgate.net.
The anticancer potential of this compound is a significant area for future exploration. While current research indicates its ability to inhibit cancer cell proliferation and induce apoptosis, particularly in breast tumor and glioma cells, future studies can identify additional cancer types susceptible to this compound and elucidate the specific molecular events leading to cell death nih.govuni-goettingen.deontosight.ainorman-network.com.
The observed antiviral properties of this compound, potentially linked to the upregulation of Phenazine (B1670421) biosynthesis-like domain-containing protein (PBLD) and the activation of innate immune responses, suggest a promising avenue for developing broad-spectrum antiviral therapies. Future research can focus on understanding the full scope of its antiviral activity against various viruses and optimizing its effect through targeted delivery or combination therapies involving PBLD activation.
Furthermore, the known anti-inflammatory, antibacterial, and antifungal activities of limonoids and this compound provide a basis for exploring their therapeutic potential in infectious and inflammatory diseases nih.govuni.lu. Research into antiadipogenic and anorexigenic effects observed with other limonoids could also be extended to this compound to assess its potential in addressing metabolic disorders. The ecological roles of limonoids, such as allelochemical and phytotoxic activities, also present opportunities for future research into environmentally friendly applications researchgate.net.
Rational Design and Synthesis of Potent and Selective this compound Analogues
The synthesis and modification of this compound are crucial for developing analogues with enhanced biological activities and reduced potential side effects nih.gov. Future research will heavily involve rational design strategies guided by structure-activity relationship (SAR) and quantitative structure-activity relation (QSAR) analyses.
Semisynthetic approaches, which involve modifying the natural this compound structure, have already shown promise in generating derivatives with antimicrobial activity. Future efforts will likely explore a wider range of chemical modifications, focusing on specific functional groups like double bonds, to improve potency, selectivity for identified molecular targets (such as PBLD or CERT), and pharmacokinetic properties.
Degraded limonoids, structurally related to this compound, have been identified as valuable starting points for synthesizing more potent derivatives. This highlights the potential for designing novel this compound analogues with modified scaffolds to discover new therapeutic leads and better understand their mechanisms of action. The integration of computational chemistry and medicinal chemistry techniques will be vital in the rational design and synthesis of these next-generation this compound-based compounds.
Advanced Mechanistic Investigations at the Molecular and Systems Level
A deeper understanding of this compound's mechanisms of action at the molecular and systems levels is essential for its future therapeutic development. While some pathways have been implicated, such as the induction of apoptosis and effects on cell proliferation, the precise molecular targets and the cascade of events triggered by this compound require further detailed investigation nih.gov.
Recent studies have shed light on this compound's interaction with PBLD and its influence on the Ras/Rap1 and NF-κB signaling pathways in hepatocellular carcinoma and during viral infection. Future research will aim to fully map these interactions, identify other key proteins and enzymes modulated by this compound, and understand how these molecular events translate into observed biological effects like cell cycle arrest, increased reactive oxygen species (ROS), and decreased mitochondrial membrane potential (MMP) in cancer cells norman-network.com.
The suggested binding of this compound to proteins like CERT and ERK1/2 warrants further investigation using advanced biochemical and biophysical techniques to confirm these interactions and understand their functional consequences. Future mechanistic studies will move beyond individual pathways to explore the interconnectedness of these molecular events and how this compound influences cellular processes at a systems level. This will involve utilizing advanced imaging techniques, gene editing technologies, and functional assays to dissect the complex network of interactions.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Studies
The integration of omics technologies, such as proteomics and metabolomics, holds significant promise for providing a comprehensive understanding of this compound's effects on biological systems. These high-throughput approaches can reveal global changes in protein expression, post-translational modifications, and metabolic profiles in response to this compound treatment uni-goettingen.de.
Future this compound research can leverage proteomics to identify novel protein targets or pathways affected by the compound, even those not initially hypothesized. Metabolomics can provide insights into how this compound alters cellular metabolism, potentially revealing biomarkers of response or toxicity, although toxicity is outside the scope of this article.
While omics technologies have been applied to study terpenoid biosynthesis in plants, their application to understanding the effects of isolated compounds like this compound on mammalian cells or in vivo models is a critical future direction uni-goettingen.de. Integrating data from proteomics, metabolomics, transcriptomics, and potentially other omics disciplines will provide a holistic view of this compound's biological impact, facilitating the identification of new therapeutic targets, understanding resistance mechanisms (not covered in detail here as per exclusion criteria), and guiding the development of more effective therapies. This systems-level approach is crucial for translating the potential of this compound into clinical applications.
Q & A
Q. What are the primary mechanisms by which Cedrelone induces apoptosis in cancer cells?
this compound activates the phenazine biosynthesis-like domain protein (PBLD), triggering mitochondrial-mediated apoptosis. Key markers include caspase-3/7 activation, DNA fragmentation, and reduced mitochondrial membrane potential (MMP). Flow cytometry with Annexin V/PI staining is recommended to quantify apoptotic populations .
Q. Which cancer cell lines are most sensitive to this compound, and what IC50 values have been reported?
this compound exhibits cytotoxicity against MDA-MB-231 (TNBC; IC50 = 21.87 ± 1.34 μM), SMMC-7721 (liver), A549 (lung), and SW480 (colon) cells. Fibroblasts show lower sensitivity (IC50 = 39.13 ± 1.59 μM), suggesting tumor-specific activity. Use MTT or SRB assays with 48–72 hr exposure for replication .
Q. How does this compound inhibit cancer cell migration and invasion?
this compound suppresses matrix metalloproteinase (MMP) activity, critical for extracellular matrix degradation. Transwell assays with Matrigel-coated membranes and gelatin zymography are standard methods to validate MMP-2/9 inhibition .
Q. What experimental protocols are used to assess this compound’s insecticidal and antimicrobial properties?
For insecticidal activity, larval feeding assays (e.g., Oncopeltus fasciatus) with this compound-treated diets are employed. Antifungal activity is tested via broth microdilution (CLSI M38/M44 guidelines) against Candida spp. and Aspergillus spp. .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across studies?
Discrepancies often stem from cell line heterogeneity, exposure duration, or solvent effects (e.g., DMSO concentration). Standardize protocols using CLSI guidelines and validate via multi-center reproducibility studies. Meta-analyses of IC50 ranges are advised .
Q. What strategies optimize this compound’s bioavailability for in vivo studies?
Nanoformulation (e.g., liposomal encapsulation) or structural derivatization (e.g., acetylation at C6/C28) enhances solubility and stability. Pharmacokinetic profiling (HPLC-MS) in rodent models is critical to assess plasma half-life and tissue distribution .
Q. How do this compound derivatives compare in structure-activity relationship (SAR) studies?
Bromohydroxy and Michael adduct derivatives show improved antifungal activity, while acetylated forms (e.g., 3-deoxo-3β-hydroxymexicanolide) enhance cytotoxicity. Use Tanimoto similarity analysis (DataWarrior) to prioritize compounds with ≥90% structural overlap for SAR .
Q. What experimental designs address this compound’s dual role in apoptosis and cell cycle arrest?
Combine flow cytometry (PI staining for cell cycle phases) with Western blotting (cyclin D1, p21, p53). Time-course experiments (24–72 hr) clarify if apoptosis precedes G0/G1 arrest or vice versa .
Q. How can researchers mitigate off-target effects in this compound’s anti-migratory assays?
Use CRISPR-edited MMP-knockout cell lines as controls. Concurrently measure viability (via ATP luminescence) to distinguish cytotoxic vs. anti-migratory effects .
Q. What methodologies validate this compound’s synergism with chemotherapeutics like temozolomide?
Perform combination index (CI) analysis using Chou-Talalay models. Synergism (CI < 1) in glioma cells involves ERK/MAPK pathway modulation. Validate with RNA-seq to identify co-targeted pathways .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
